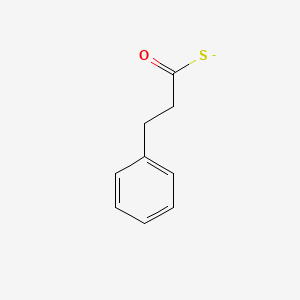

3-Phenylpropanethioate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9OS- |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

3-phenylpropanethioate |

InChI |

InChI=1S/C9H10OS/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/p-1 |

InChI Key |

JZLMLFCJWFMZMC-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)[S-] |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 3 Phenylpropanethioate and Its Functionalized Derivatives

Direct Esterification and Specialized Condensation Protocols

Direct esterification and condensation reactions represent fundamental and widely utilized strategies for the synthesis of thioesters, including 3-phenylpropanethioate. These methods often involve the activation of a carboxylic acid followed by reaction with a thiol.

Esterification of Substituted 3-Phenylpropanoic Acids with Cysteine Derivatives Utilizing Phosphinic Chlorides

A notable example of this approach is the synthesis of S-2-(tert-Butoxycarbonylamino)ethyl 3-phenylpropanethioates. sioc-journal.cnresearchgate.netsioc-journal.cnresearchgate.net This method involves the esterification of substituted 3-phenylpropanoic acids with methyl N-(tert-butoxycarbonyl)-L-cysteine, utilizing bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) as a condensation agent. sioc-journal.cnresearchgate.netsioc-journal.cnresearchgate.net This reaction proceeds with high yields, typically ranging from 79% to 92%. sioc-journal.cnresearchgate.netsioc-journal.cn The use of phosphinic chlorides as activating agents facilitates the formation of the thioester bond under mild conditions. nih.govresearchgate.net

Table 1: Synthesis of S-2-(tert-Butoxycarbonylamino)ethyl 3-phenylpropanethioates

| Starting 3-Phenylpropanoic Acid | Product | Yield (%) |

|---|---|---|

| Substituted 3-phenylpropanoic acids (1a-1d) | S-2-(tert-Butoxycarbonylamino)ethyl 3-phenylpropanethioates (3a-3d) | 79-92 |

Data sourced from a study on the deprotection of the Boc group of these compounds. sioc-journal.cnresearchgate.netsioc-journal.cn

Condensation Reactions Involving Thiourea (B124793) Derivatives

Another effective method for the synthesis of this compound involves a condensation reaction with thiourea derivatives. Specifically, 3-phenylpropanoic acid can be reacted with 1,1,3,3-tetramethylthiourea to yield the corresponding this compound. tdx.catgoogle.com This reaction, when performed with 3-phenylpropanoic acid, 1,1,3,3-tetramethylthiourea, and 4-iodobenzonitrile, resulted in an 86% yield of the desired product after purification by flash column chromatography. tdx.cat The use of thiourea derivatives provides a versatile route to thioesters, and various substituted thioureas have been synthesized for a range of applications. mdpi.comnih.govgoogle.com

Transition Metal-Catalyzed and Oxidative Coupling Approaches

In recent years, transition metal-catalyzed and electrochemical methods have emerged as powerful tools for the synthesis of thioesters, offering alternative pathways with unique reactivity and selectivity.

Manganese(III)-Promoted Thiocarbonylation of Alkylborates with Disulfides

A manganese(III)-promoted thiocarbonylation procedure has been developed for the synthesis of aliphatic thioesters, including S-phenyl this compound. rsc.orgrsc.org This method utilizes readily available disulfides and potassium alkyltrifluoroborates as starting materials, with manganese(III) acetate (B1210297) dihydrate acting as the promoter. rsc.org The reaction proceeds via radical intermediates. rsc.org Specifically, S-phenyl this compound was prepared from 1,2-diphenyldisulfane and potassium phenethyltrifluoroborate, affording the product in an 81% yield. rsc.org

Table 2: Manganese(III)-Promoted Synthesis of S-phenyl this compound

| Disulfide | Alkylborate | Product | Yield (%) |

|---|---|---|---|

| 1,2-diphenyldisulfane | Potassium phenethyltrifluoroborate | S-phenyl this compound | 81 |

Data sourced from the supporting information of a study on this methodology. rsc.org

Direct Electrochemical Synthesis of Thioesters

Electrochemical methods offer a green and efficient alternative for thioester synthesis. rsc.orgresearchgate.netalchemhyproject.eunih.govresearchgate.net One such approach involves an oxyl-radical-promoted pathway. rsc.orgnih.govrsc.org While the direct electrochemical synthesis of this compound via this specific pathway is not explicitly detailed in the provided context, the general principle involves the electrochemical generation of an oxyl radical from a phenol (B47542) derivative, which then participates in a cascade of reactions to form the ester. rsc.orgnih.govrsc.org This methodology has been successfully applied to the synthesis of various pentafluorophenyl esters. rsc.orgnih.govrsc.orgresearchgate.net Another electrochemical method involves a three-component reaction with elemental sulfur to generate a carbonyl thiyl radical, which can then be trapped to form various thioesters. rsc.orgresearchgate.net

Chemo- and Stereoselective Functionalization Routes

The development of chemo- and stereoselective functionalization routes is crucial for accessing complex and chiral derivatives of this compound. While the provided information does not offer specific examples of chemo- and stereoselective functionalization applied directly to a pre-formed this compound molecule, the synthesis of chiral building blocks that can be converted to such thioesters is relevant. For instance, the synthesis of (S)-3-Phenylpropane-2-tert-butoxycarbonylamino-1-thiol from L-phenylalanine has been reported. xmu.edu.cn This chiral thiol could then be used in esterification reactions to produce enantiomerically enriched this compound derivatives. The principles of chemo- and stereoselective synthesis are critical in modern organic chemistry, often relying on chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the target molecule. umich.edu

Selective Hydrolysis of α-Oxo Ketene (B1206846) N,S-Acetals in Aqueous Media (e.g., S-ethyl 3-oxo-3-phenylpropanethioate)

An environmentally friendly and selective method for synthesizing β-keto thioesters, such as S-ethyl 3-oxo-3-phenylpropanethioate, involves the hydrolysis of α-oxo ketene N,S-acetals in water. beilstein-journals.orgnih.govbeilstein-journals.org This approach offers a switchable synthesis, yielding either β-keto thioesters or β-keto amides depending on the reaction conditions. beilstein-journals.orgnih.gov

For the synthesis of β-keto thioesters, the hydrolysis of (E)-3-(ethylthio)-1-phenyl-3-(phenylamino)prop-2-en-1-one is carried out in refluxing water in the presence of one equivalent of dodecylbenzenesulfonic acid (DBSA). beilstein-journals.orgnih.gov This acid-catalyzed reaction efficiently cleaves the C–N bond, leading to the formation of the desired thioester. beilstein-journals.orgresearchgate.net The use of DBSA is critical, as its quantity significantly influences the reaction's efficiency, with one equivalent providing optimal results. beilstein-journals.orgnih.gov This aqueous method avoids the use of hazardous organic solvents, thiols, and thiolacetates, which present environmental and safety concerns. researchgate.net

Table 1: Optimized Conditions for the Selective Hydrolysis of α-Oxo Ketene N,S-Acetal

| Entry | Acid Catalyst | Equivalents of Catalyst | Solvent | Temperature | Yield (%) of S-ethyl 3-oxo-3-phenylpropanethioate |

| 1 | DBSA | 1.0 | Water | Reflux | 91 beilstein-journals.orgnih.gov |

| 2 | DBSA | 2.0 | Water | Reflux | No significant improvement beilstein-journals.org |

| 3 | DBSA | < 1.0 | Water | Reflux | Lower yield beilstein-journals.org |

This table summarizes the key findings from the optimization studies for the synthesis of S-ethyl 3-oxo-3-phenylpropanethioate.

Enantioselective Aldol (B89426) Additions to Synthesize Hydroxy-Substituted 3-Phenylpropanethioates (e.g., S-ethyl 3-hydroxy-3-phenylpropanethioate)

The asymmetric synthesis of optically active β-hydroxy thioesters can be achieved through enantioselective aldol reactions. One effective method utilizes a chiral tin(II) Lewis acid, prepared from tin(II) triflate and a chiral diamine derived from L-proline, to mediate the reaction between a silyl (B83357) enol ether and an aldehyde. oup.com

For instance, the reaction of (Z)-1-ethylthio-1-trimethylsiloxypropene with benzaldehyde (B42025) in the presence of a chiral tin(II) Lewis acid and dibutyltin (B87310) diacetate at -78 °C in dichloromethane (B109758) produces S-ethyl 3-hydroxy-2-methyl-3-phenylpropanethioate with high syn-selectivity. oup.com The choice of the chiral diamine ligand is crucial for controlling the enantioselectivity, allowing for the synthesis of either the (2R,3R) or (2S,3S) enantiomer with high enantiomeric excess. oup.com This method provides an efficient route to both enantiomers of optically active 2-methyl-3-hydroxythioesters from the same starting materials by simply selecting the appropriate chiral ligand. oup.com

Diastereoselective Addition of Fluoroenolates to Imines for α-Fluoro-β-amino Thioester Derivatives

A concise route to α-fluoro-β-amino acids involves the diastereoselective addition of fluoroacetate (B1212596) and α-alkylated fluoroacetate to N-tert-butylsulfinyl imines. acs.org This method is operationally simple and utilizes readily available starting materials to produce α-fluoro-β-amino acids with high yields and diastereoselectivities. acs.org The resulting products contain fluorinated quaternary stereogenic carbon centers. acs.org

Further developments have led to the stereoselective organocatalyzed synthesis of α-fluorinated β-amino thioesters, which have applications in peptide synthesis. nih.gov Another approach involves a diastereoselective Mannich-type reaction of α-fluorinated carboxylate esters to synthesize β-amino acids containing α-quaternary fluorinated carbon centers. nih.gov

Synthesis of α,α-Difluoro-β-hydroxy Thiol Esters (e.g., S-tert Butyl 2,2-Difluoro-3-hydroxy-3-phenylpropanethioate)

The synthesis of S-tert-butyl 2,2-difluoro-3-hydroxy-3-phenylpropanethioate can be accomplished through the reaction of S-tert-butyl difluoroethanethioate with benzaldehyde. google.com This reaction is carried out in a solvent in the presence of a strong base, and notably, proceeds without the need for a catalyst or a silyl-containing compound. google.com Following the reaction, the crude product is isolated and can be purified by chromatography to yield the desired α,α-difluoro-β-hydroxy thiol ester as a colorless oil. google.com This method is also applicable to the synthesis of other similar compounds, such as the lactone intermediate required for gemcitabine (B846) hydrochloride. google.com

Acylative Strategies for Diverse Thioester Formation

Acylation reactions represent a versatile strategy for the synthesis of a wide array of thioesters, including complex and protected derivatives of this compound.

Acylation of Thiols with Mixed Anhydrides Derived from Cyclopropanols (e.g., S-(4-Methoxybenzyl) this compound)

A novel method for the acylation of thiols involves the use of mixed anhydrides generated from the oxidative fragmentation of tertiary cyclopropanols with phenyliodine(III) dicarboxylates. mdpi.comnih.gov This reaction is particularly effective with phenyliodine(III) reagents that have electron-withdrawing carboxylate ligands, affording the mixed anhydride (B1165640) products in high yields (95-98%). mdpi.comnih.gov

To synthesize S-(4-Methoxybenzyl) this compound, a solution of (4-methoxyphenyl)methanethiol and diisopropylethylamine (DIPEA) in chloroform (B151607) is added to the mixed anhydride, which is generated in situ from the corresponding cyclopropanol. mdpi.com This two-step approach is advantageous for acylating nucleophiles like thiols that may be sensitive to the oxidizing conditions of hypervalent iodine compounds. mdpi.com The resulting thioester can then be isolated after an appropriate workup. mdpi.com

Table 2: Synthesis of S-(4-Methoxybenzyl) this compound via Acylation with a Mixed Anhydride

| Step | Reactants | Reagents | Solvent | Outcome |

| 1 | Tertiary Cyclopropanol | Phenyliodine(III) dicarboxylate | Chloroform | Mixed Anhydride |

| 2 | Mixed Anhydride, (4-Methoxyphenyl)methanethiol | DIPEA | Chloroform | S-(4-Methoxybenzyl) this compound mdpi.com |

This table outlines the two-step process for the synthesis of S-(4-Methoxybenzyl) this compound.

Carbodiimide-Mediated Coupling for Fmoc- and Boc-Protected this compound Amino Acid Derivatives

Carbodiimide-mediated coupling is a widely used method for forming amide bonds in peptide synthesis and can be adapted for the synthesis of thioester derivatives of amino acids. bachem.compeptide.comthieme-connect.de Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are commonly employed to activate carboxylic acids for reaction with thiols. peptide.com

Optimization of Reaction Parameters and Yield Enhancement Methodologies

The efficiency and yield of this compound and its functionalized derivatives are highly dependent on the careful optimization of several key reaction parameters. This section delves into the specific impacts of catalysts, reaction media, and other physical conditions on the synthesis of these valuable thioesters.

Impact of Acidic and Basic Catalysts on Reaction Efficiency (e.g., DBSA, NaOH)

The choice of catalyst, whether acidic or basic, plays a pivotal role in directing the synthetic pathway and maximizing the yield of the desired thioester product. Research into the selective hydrolysis of α-oxo ketene N,S-acetals in water has provided significant insights into the catalytic efficiency of dodecylbenzenesulfonic acid (DBSA) and sodium hydroxide (B78521) (NaOH) in synthesizing β-keto thioesters, such as S-ethyl 3-oxo-3-phenylpropanethioate. beilstein-journals.orgnih.gov

In an aqueous environment, DBSA has been shown to be a highly effective acidic catalyst for the synthesis of S-ethyl 3-oxo-3-phenylpropanethioate from (E)-3-(ethylthio)-1-phenyl-3-(phenylamino)prop-2-en-1-one. beilstein-journals.orgnih.gov The catalytic amount of DBSA has a significant influence on the reaction's efficiency. Optimal results were achieved using 1.0 equivalent of DBSA in boiling water, which led to a 91% yield of the desired β-keto thioester. beilstein-journals.orgnih.gov Increasing the DBSA concentration to 2.0 equivalents did not lead to a notable improvement in yield, while a reduction in the amount of DBSA resulted in lower product yields. beilstein-journals.orgnih.gov The superiority of DBSA over other acids like sulfuric acid (H₂SO₄) and trifluoromethanesulfonic acid (CF₃SO₃H) was attributed to its ability to also act as a solubilizer, overcoming the poor solubility of the starting material in water. beilstein-journals.orgnih.gov

Conversely, basic catalysts like sodium hydroxide (NaOH) can also be employed, particularly for the synthesis of related amide derivatives, but their effectiveness for thioester synthesis is highly conditional. beilstein-journals.orgnih.gov In the absence of a solubilizer, the use of NaOH in boiling water for the hydrolysis of the same starting material resulted in no reaction, highlighting the insolubility issue. beilstein-journals.orgnih.gov Strong bases such as NaOH and KOH have been shown to produce high yields of amide products when used in conjunction with a solubilizer. beilstein-journals.orgnih.gov In contrast, weaker bases like sodium carbonate (Na₂CO₃) and triethylamine (B128534) (Et₃N) resulted in significantly lower yields. beilstein-journals.orgnih.gov

The following table summarizes the effect of different catalysts on the yield of S-ethyl 3-oxo-3-phenylpropanethioate and a related amide product.

| Catalyst | Catalyst Equivalents | Product | Yield (%) |

| DBSA | 1.0 | S-ethyl 3-oxo-3-phenylpropanethioate | 91 |

| DBSA | 2.0 | S-ethyl 3-oxo-3-phenylpropanethioate | 89 |

| DBSA | 0.5 | S-ethyl 3-oxo-3-phenylpropanethioate | 70 |

| H₂SO₄ | 1.0 | S-ethyl 3-oxo-3-phenylpropanethioate | 61 |

| CF₃SO₃H | 1.0 | S-ethyl 3-oxo-3-phenylpropanethioate | 56 |

| NaOH | 3.0 | 3-oxo-N,3-diphenylpropanamide | 90 |

| KOH | 3.0 | 3-oxo-N,3-diphenylpropanamide | 88 |

| Na₂CO₃ | 3.0 | 3-oxo-N,3-diphenylpropanamide | 31 |

| Et₃N | 3.0 | 3-oxo-N,3-diphenylpropanamide | 20 |

Data sourced from Li, et al. (2024). beilstein-journals.orgnih.gov

Role of Solubilizers and Reaction Media in Green Chemistry Contexts

The principles of green chemistry encourage the use of environmentally benign solvents, with water being an ideal choice due to its low cost, non-toxicity, and non-flammability. beilstein-journals.org However, the poor solubility of many organic reactants in water presents a significant challenge. beilstein-journals.orgnih.gov This is where the role of solubilizers becomes critical.

In the synthesis of β-keto thioesters and their amide analogues, the use of a solubilizer is essential when employing basic catalysis in an aqueous medium. beilstein-journals.orgnih.gov For instance, the reaction to produce 3-oxo-N,3-diphenylpropanamide using NaOH in boiling water did not proceed without a solubilizer. beilstein-journals.orgnih.gov The introduction of Macrogol 400 (PEG-400), a non-toxic, inexpensive, and water-soluble nonionic solubilizer, was found to be effective. beilstein-journals.org The use of 3.0 equivalents of PEG-400 as a solubilizer resulted in a 48% yield of the amide product, demonstrating its utility in facilitating the reaction in water. beilstein-journals.org

The selection of the reaction medium itself is a cornerstone of green chemistry. The successful synthesis of S-ethyl 3-oxo-3-phenylpropanethioate in refluxing water with DBSA as a catalyst highlights a significant advancement in developing environmentally friendly synthetic methods for thioesters. beilstein-journals.orgnih.gov This approach avoids the use of hazardous organic solvents, which are often employed in traditional thioester synthesis. beilstein-journals.org

The table below illustrates the impact of a solubilizer on the yield of 3-oxo-N,3-diphenylpropanamide in an aqueous medium.

| Base (Equivalents) | Solubilizer (Equivalents) | Yield (%) |

| NaOH (1.0) | None | 0 |

| NaOH (1.0) | PEG-400 (2.0) | 30 |

| NaOH (1.0) | PEG-400 (3.0) | 48 |

| NaOH (1.0) | PEG-400 (4.0) | 49 |

Data sourced from Li, et al. (2024). beilstein-journals.org

Influence of Temperature, Reaction Time, and Stoichiometry on Product Yields

The optimization of physical reaction parameters such as temperature, reaction time, and the stoichiometry of reactants is crucial for maximizing product yields and ensuring reaction efficiency.

Temperature: The reaction temperature has a profound effect on the synthesis of these compounds. For the DBSA-catalyzed synthesis of S-ethyl 3-oxo-3-phenylpropanethioate, the optimal condition was determined to be at reflux temperature in water. beilstein-journals.orgnih.gov Similarly, for the NaOH-catalyzed synthesis of the corresponding amide, a reflux temperature was also found to be optimal. beilstein-journals.org A decrease in the reaction temperature to 90 °C resulted in a significant drop in reaction efficiency for the amide synthesis. beilstein-journals.org

Reaction Time: The duration of the reaction is another critical factor. In the synthesis of S-ethyl 3-oxo-3-phenylpropanethioate, the reaction was allowed to proceed for a specific duration to achieve the reported high yield. beilstein-journals.org For the synthesis of 3-oxo-N,3-diphenylpropanamide, a reaction time of 24 hours at reflux was necessary to obtain a 90% yield when using 3.0 equivalents of NaOH. beilstein-journals.org

Stoichiometry: The stoichiometry of the reactants and catalysts is a key determinant of the reaction outcome. As discussed in section 2.5.1, the amount of DBSA and NaOH had a dramatic influence on the respective reaction yields. beilstein-journals.orgnih.gov For the DBSA-catalyzed reaction, 1.0 equivalent of the catalyst was found to be optimal. beilstein-journals.orgnih.gov In the case of the NaOH-catalyzed synthesis of the amide, the yield was highly dependent on the amount of base, with 3.0 equivalents providing the best result. beilstein-journals.org The stoichiometry of the starting material, (E)-3-(ethylthio)-1-phenyl-3-(phenylamino)prop-2-en-1-one, was kept at 0.25 mmol in the optimization studies. beilstein-journals.orgnih.gov

The following table provides a summary of the optimized reaction conditions for the synthesis of S-ethyl 3-oxo-3-phenylpropanethioate and 3-oxo-N,3-diphenylpropanamide.

| Product | Catalyst (Equivalents) | Solubilizer (Equivalents) | Temperature | Time (h) | Yield (%) |

| S-ethyl 3-oxo-3-phenylpropanethioate | DBSA (1.0) | None | Reflux | 5 | 91 |

| 3-oxo-N,3-diphenylpropanamide | NaOH (3.0) | PEG-400 (3.0) | Reflux | 24 | 90 |

Data sourced from Li, et al. (2024). beilstein-journals.orgnih.gov

Chemical Reactivity and Transformation Pathways of 3 Phenylpropanethioate Derivatives

Protective Group Manipulation and Subsequent Cyclization

The manipulation of protecting groups on derivatives of 3-phenylpropanethioate is a critical aspect of their synthetic utility. This section details the acid-promoted removal of a common amine-protecting group and the subsequent intramolecular cyclization that can occur.

Trifluoroacetic Acid-Promoted Deprotection of Boc Groups and Intramolecular Thiazoline (B8809763) Formation

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. In the context of S-2-(tert-butoxycarbonylamino)ethyl this compound derivatives, treatment with trifluoroacetic acid (TFA) serves to deprotect the amino group. researchgate.netsioc-journal.cn

Research has shown that this deprotection can lead to two distinct products: the expected deprotected amine (an ammonium (B1175870) salt) and a cyclized product, a 2-substituted thiazoline. researchgate.netsioc-journal.cn The formation of the thiazoline occurs via an intramolecular cyclization and dehydration of the intermediate amino-thioester following Boc group removal. researchgate.net The reaction pathway is influenced by specific conditions such as the concentration of TFA, reaction temperature, and duration. By carefully controlling these parameters, the reaction can be directed to selectively favor either the deprotected product or the cyclized thiazoline. researchgate.netsioc-journal.cn For instance, optimization of the reaction conditions has been shown to produce the deprotected primary amine salts and the corresponding 2-substituted thiazolines in high yields, ranging from 85% to 91% and 86% to 89%, respectively. researchgate.netsioc-journal.cn This provides a practical method for the synthesis of these thiazoline heterocycles from cysteine-containing precursors. researchgate.net

Table 1: Optimization of Product Selectivity in TFA-Mediated Deprotection This table illustrates how reaction conditions can be adjusted to favor either the deprotected amine or the cyclized thiazoline product. Data is synthesized from findings reported in scientific literature. researchgate.netsioc-journal.cn

| Starting Material | Reagent | Condition | Major Product | Yield |

| Boc-protected amino-thioester | Low TFA concentration, 0°C | Deprotection | Deprotected Amine Salt | ~90% |

| Boc-protected amino-thioester | High TFA concentration, RT | Deprotection & Cyclization | 2-Substituted Thiazoline | ~88% |

Hydrolytic Stability and Keto-Enol Tautomerism

The stability of the thioester bond and the potential for tautomerism in related structures are key chemical characteristics. This section examines the keto-enol equilibrium in β-keto thioesters and the factors influencing the rate of hydrolysis under different pH conditions.

Mechanisms of Selective Hydrolysis in Varying pH Conditions

The hydrolysis of thioesters is a fundamental reaction that can be catalyzed by both acid and base. researchgate.netharvard.edu The rate of hydrolysis is significantly dependent on the pH of the solution. harvard.edunih.gov At neutral pH, thioesters are generally more stable towards hydrolysis compared to their oxygen ester counterparts, a property that is crucial in many biological and synthetic applications. acs.orglibretexts.org

Under basic conditions, the hydrolysis rate increases substantially due to the direct nucleophilic attack of hydroxide (B78521) ions on the electrophilic carbonyl carbon of the thioester. researchgate.netharvard.edu For instance, the rate constant for the base-mediated hydrolysis of S-methyl thioacetate (B1230152) is reported to be 1.6 × 10⁻¹ M⁻¹s⁻¹, which is several orders of magnitude greater than the rate constant for acid-catalyzed hydrolysis (1.5 × 10⁻⁵ M⁻¹s⁻¹). researchgate.net Studies on polymeric systems containing thioester linkages also confirm this trend; increasing the pH of the degradation buffer from 7.4 to 8.0 resulted in a nearly fourfold increase in the rate of ester hydrolysis. nih.gov In acidic environments, the mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon towards attack by a water molecule. researchgate.netharvard.edu However, this pathway is generally much slower than base-catalyzed hydrolysis. researchgate.net

Table 3: pH-Dependent Hydrolysis Rate Constants for Thioesters This table summarizes kinetic data showing the effect of pH on the rate of thioester hydrolysis. researchgate.netnih.gov

| Thioester System | Condition | Rate/Rate Constant |

| S-Methyl Thioacetate | Acid-mediated (H⁺) | kₐ = 1.5 × 10⁻⁵ M⁻¹s⁻¹ |

| S-Methyl Thioacetate | Base-mediated (OH⁻) | kₑ = 1.6 × 10⁻¹ M⁻¹s⁻¹ |

| Thiol-acrylate Polymer | pH 7.4 Buffer | 0.074 days⁻¹ |

| Thiol-acrylate Polymer | pH 8.0 Buffer | 0.28 days⁻¹ |

Radical-Mediated Decarboxylation Processes

Radical chemistry offers unique pathways for the transformation of carboxylic acid derivatives, including thioesters. This section details a photochemical method for decarboxylation that proceeds via the elimination of carbonyl sulfide (B99878).

Photochemical Carbonyl Sulfide (COS) Elimination for Amino Acid Decarboxylation

A modern and mild method for the decarboxylation of amino acids involves the photochemical activation of their corresponding thioacid derivatives. mdpi.comnih.gov This process proceeds through a radical-mediated elimination of carbonyl sulfide (COS). The reaction is typically initiated by irradiating the thioacid with UV or blue LED light, often in the presence of a photoinitiator or photosensitizer. mdpi.commdpi.comresearchgate.net

The proposed mechanism begins with the photo-induced generation of a thiyl radical from the thioacid. mdpi.commdpi.com This acyl-thiyl radical is unstable and undergoes rapid elimination of a molecule of carbonyl sulfide (COS), resulting in the formation of a carbon-centered radical. mdpi.comresearchgate.net This radical is then quenched by a hydrogen atom transfer (HAT) from a suitable donor in the reaction mixture, such as another molecule of thioacid or the photosensitizer, to yield the final decarboxylated product (an N-alkyl amine derivative). mdpi.commdpi.com This method has proven to be compatible with a wide range of amino acids, including those with polar and hydrophobic side chains, as well as various common protecting groups. nih.govdntb.gov.ua Optimization studies have shown that high yields can be achieved under specific photochemical conditions. For example, the dethiocarboxylation of a protected amino thioacid using blue LED light in acetonitrile (B52724) with Eosin Y as a photosensitizer resulted in a 95% yield of the decarboxylated product. researchgate.net

Table 4: Optimization of Photochemical Decarboxylation of a Thioacid Derivative (TA-1a) This table shows the results of screening various conditions for the radical-mediated COS elimination reaction. researchgate.net

| Entry | Light Source | Initiator/Sensitizer | Solvent | Yield (%) |

| 1 | UV (354 nm) | DPAP | Acetonitrile | 85 |

| 2 | UV (354 nm) | None | Acetonitrile | 10 |

| 3 | Blue LED | Eosin Y | Acetonitrile | 95 |

| 4 | Blue LED | Eosin Y | Dichloromethane (B109758) | 86 |

| 5 | Blue LED | None | Acetonitrile | < 5 |

| 6 | Dark | Eosin Y | Acetonitrile | No Reaction |

Mechanistic Probes and Scope of Radical Decarboxylation in Flow Chemistry

The radical-mediated decarboxylation of carboxylic acid derivatives has become a significant tool in organic synthesis for its ability to form alkyl radicals under mild conditions. mdpi.com Recent advancements have seen the application of photoredox catalysis to this process, offering a facile method for generating these reactive intermediates. mdpi.comnih.gov The investigation into the decarboxylation of thioacid derivatives, including those related to this compound, has revealed compatibility with continuous-flow conditions, highlighting the potential for process scalability. mdpi.comresearchgate.net

Photochemical dethiocarboxylation of amino acid thioacid derivatives provides a pertinent model for understanding these transformations. The reaction proceeds rapidly under both UV and blue LED light irradiation. mdpi.com Mechanistic studies confirm the radical nature of the dethiocarboxylation reaction. The addition of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), a well-known radical scavenger, effectively quenches the reaction, which is a classic diagnostic test for the involvement of radical intermediates. researchgate.netresearchgate.net For instance, in related photochemical decarboxylations, the formation of a TEMPO-CF₃ adduct, confirmed by ¹⁹F NMR spectroscopy, provided clear evidence for the generation of trifluoromethyl radicals. researchgate.net

The scope of these photochemical decarboxylation reactions is broad, tolerating a variety of functional groups. In the context of amino acid derivatives, the methodology is compatible with both polar and hydrophobic sidechains, as well as common protecting groups. researchgate.net The use of flow chemistry offers significant advantages over batch processing, including improved reaction efficiency and safety. For example, a continuous-flow protocol using a microreactor with an immobilized ruthenium catalyst under fluorescent or white LED light achieved excellent yields (70–94%) with reaction times as short as two minutes, a significant improvement over the 16 hours required for the equivalent batch reaction. rsc.org This demonstrates the powerful synergy of photochemistry and flow technology for radical decarboxylation processes. mdpi.comrsc.org

Table 1: Optimization of Photochemical Dethiocarboxylation Reaction Conditions This table is representative of typical optimization studies for related radical decarboxylations.

| Entry | Light Source | Photoinitiator (equiv.) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | UV (365 nm) | DPAP (0.1) | EtOAc | 1 | 85 |

| 2 | UV (365 nm) | DPAP (0.2) | EtOAc | 0.25 | 96 |

| 3 | Blue LED | Eosin Y (0.1) | EtOAc | 2 | 88 |

| 4 | Blue LED | Eosin Y (0.25) | EtOAc | 1 | 97 |

| 5 | Blue LED | Eosin Y (0.05) | MeCN | 1 | 65 |

| 6 | Blue LED | Eosin Y (0.01) | EtOAc | 1 | 72 |

| 7 | No Light | Eosin Y (0.25) | EtOAc | 24 | No Reaction |

| 8 | Blue LED | None | EtOAc | 24 | No Reaction |

| 9 | Blue LED | Eosin Y (0.25) + TEMPO (2.0) | EtOAc | 1 | No Reaction |

Data adapted from studies on related thioacid decarboxylations. mdpi.comresearchgate.net DPAP = 2,2-dimethoxy-2-phenylacetophenone.

Nucleophilic and Electrophilic Reaction Modes

This compound derivatives can undergo intramolecular cyclization reactions through various pathways, often facilitated by the reactivity of the thioester moiety and the presence of other functional groups within the molecule. oup.comsioc-journal.cn

A notable example involves the deprotection of S-[2-(tert-butoxycarbonylamino)ethyl]-3-phenylpropanethioates. sioc-journal.cn When these compounds are treated with trifluoroacetic acid (TFA), the expected deprotection of the Boc group occurs. However, this is often followed by a subsequent intramolecular cyclization. The resulting aminoethanethiol (B8698679) intermediate attacks the thioester carbonyl, leading to the formation of 2-substituted thiazolines via intramolecular dehydration. sioc-journal.cn The efficiency of this cyclization can be controlled by optimizing reaction conditions such as the amount of TFA, temperature, and reaction time, providing a facile method for synthesizing these heterocyclic structures in high yields. sioc-journal.cn

In a different transformation, the silyl (B83357) enol ether of S-methyl this compound has been noted to be susceptible to a facile intramolecular cyclization reaction, highlighting the inherent reactivity of the this compound scaffold towards forming cyclic products. oup.com

Table 2: Intramolecular Cyclization of Substituted S-[2-(tert-butoxycarbonylamino)ethyl]-3-phenylpropanethioates

| Starting Compound | Product | Reaction Condition | Yield (%) |

|---|---|---|---|

| S-[2-(Boc-amino)ethyl] this compound | 2-Phenethyl-thiazoline | TFA, rt, 2h | 86 |

| S-[2-(Boc-amino)ethyl] 3-(4-chlorophenyl)propanethioate | 2-(4-Chlorophenethyl)-thiazoline | TFA, rt, 2h | 89 |

| S-[2-(Boc-amino)ethyl] 3-(4-methoxyphenyl)propanethioate | 2-(4-Methoxyphenethyl)-thiazoline | TFA, rt, 2h | 88 |

Data derived from the study on the deprotection and subsequent cyclization of this compound derivatives. sioc-journal.cn

Transformations Involving Carbocation Intermediates in Aqueous Environments

The generation of carbocation intermediates from this compound derivatives can lead to significant molecular transformations, although detailed studies specifically in aqueous environments are limited in the reviewed literature. The deprotection of Boc-protected amine derivatives of this compound using strong acids like trifluoroacetic acid (TFA) is a process that inherently involves the formation of a tert-butyl carbocation. sioc-journal.cn

In the synthesis of 2-substituted thiazolines from S-[2-(tert-butoxycarbonylamino)ethyl] 3-phenylpropanethioates, the primary role of TFA is to remove the Boc protecting group. sioc-journal.cn This process generates a primary amine, which then acts as an intramolecular nucleophile. While the reaction is typically performed in an organic solvent, the quenching step often involves an aqueous acidic or basic solution. mdpi.com The stability of the resulting products in these aqueous workup conditions is crucial. The key transformation—intramolecular cyclization—occurs after the acid-mediated generation of the amine, which proceeds via a carbocation mechanism for the removal of the protecting group. The study noted that for analogous S-[2-(tert-butoxycarbonylamino)ethyl] 3-phenylpropenethioates, only the deprotection product was observed under the same conditions, without subsequent cyclization, due to the rigidity imposed by the double bond. sioc-journal.cn

Stereochemical Control and Chiral Induction in 3 Phenylpropanethioate Synthesis

Enantioselective Approaches to Chiral 3-Phenylpropanethioates

Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. wikipedia.org This is often achieved through asymmetric induction, where a chiral feature in the substrate, reagent, or catalyst influences the reaction's stereochemical outcome. wikipedia.org

The aldol (B89426) reaction is a powerful tool for carbon-carbon bond formation and the creation of new stereocenters. rsc.org The direct catalytic asymmetric aldol reaction, in particular, has been a focus of extensive research to achieve high selectivity with only a catalytic amount of a chiral promoter. rsc.org While stoichiometric methods have historically been used to control stereoselectivity, modern approaches favor more atom-economical catalytic methods. rsc.org

Chiral promoters, including organocatalysts and metal-based catalysts, are employed to create a chiral environment around the reacting molecules. rsc.org For instance, L-proline and its derivatives have been successfully used as organocatalysts in asymmetric aldol reactions. nih.govnih.gov In one study, the L-proline catalyzed aldol reaction between 2,3-diketoesters and cyclohexanone (B45756) produced the major diastereomer with 99% enantiomeric excess (ee). nih.gov The addition of acid additives can also significantly enhance reaction efficiency. nih.gov

The Evans aldol reaction is a reliable method that utilizes chiral auxiliaries, such as oxazolidinones, to direct the stereochemical course of the reaction. tcichemicals.com By treating a carbonyl compound bearing the chiral auxiliary with a borane (B79455) Lewis acid, a Z-enolate is formed, which then reacts with an aldehyde via a highly organized, six-membered chair-like transition state to produce α-alkyl-β-hydroxy carbonyl compounds with high stereoselectivity and enantiomeric excess. tcichemicals.com

In the context of thioesters, early work by Shibasaki demonstrated a catalytic, enantioselective aldol reaction using a thioester derivative, achieving up to 91% ee. princeton.edu More recent developments have focused on synthesizing chiral 1,3-diols with over 99% ee by employing a new proline-derived organocatalyst in conjunction with Cu(OTf)₂ in an asymmetric aldol reaction, followed by a reduction step. nih.gov These methodologies highlight the potential for synthesizing chiral β-hydroxy structures, the direct precursors to many chiral 3-phenylpropanethioate derivatives, with exceptional levels of enantiomeric purity.

Table 1: Examples of Chiral Promoters in Asymmetric Aldol Reactions

| Catalyst/Auxiliary | Reactants | Product Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| L-proline | Benzyl (B1604629) 2,2-dihydroxy-3-oxobutanoate hydrate (B1144303) + Cyclohexanone | Aldol adduct | 74:26 | 99% | nih.gov |

| Evans Oxazolidinone | Propionyl-oxazolidinone + Aldehyde | syn-Aldol adduct | >500:1 | High | tcichemicals.comprinceton.edu |

| L-prolinamide alcohol | 2-Formylbenzoic ester + Ketone | 3-Substituted phthalide | N/A | High | nih.gov |

| New proline-derived organocatalyst + Cu(OTf)₂ | Aldehydes + Cyclohexanone | 1,3-Keto alcohols | N/A | >99% | nih.gov |

Asymmetric induction is the process by which a chiral entity directs the formation of a preponderance of one stereoisomer. wikipedia.orgmsu.edu This can be categorized as internal, relayed, or external induction. External asymmetric induction, where a chiral catalyst introduces stereochemical information in the transition state, is often the most desirable approach in synthesis. wikipedia.org

Catalytic asymmetric carbon-carbon bond-forming reactions are fundamental to modern organic synthesis, allowing for the construction of optically active molecules from simple precursors. nih.gov A significant breakthrough has been the development of chiral catalysts for reactions involving highly reactive organometallic reagents. nih.gov For example, a copper-based chiral catalytic system enables the allylic alkylation with organolithium reagents to proceed with very high enantioselectivities. nih.gov The success of such systems often depends critically on the solvent and the precise structure of the chiral catalyst. nih.gov

The formation of C(sp³)–C(sp³) bonds with control over new stereocenters is a particular challenge. researchgate.net Transition metal-catalyzed reductive coupling of unsaturated substrates has emerged as a powerful strategy. researchgate.net For instance, copper-catalyzed asymmetric reductive cross-coupling of two different alkenes can create an alkyl-alkyl bond with excellent control of chemo-, regio-, and enantioselectivity, avoiding the need for pre-functionalized coupling partners. researchgate.net These advanced C-C bond-forming strategies are directly applicable to the synthesis of chiral precursors for 3-phenylpropanethioates.

Diastereoselective Transformations

When a reaction creates a new stereocenter in a molecule that is already chiral, the resulting products are diastereomers. Diastereoselective reactions aim to produce one diastereomer in preference to others.

The addition of nucleophiles to imines is a key method for synthesizing α-branched amines, which are important structural motifs in many bioactive compounds. wiley-vch.de The use of chiral imines, particularly those bearing a chiral N-tert-butanesulfinyl group, has proven to be a highly effective strategy for diastereoselective synthesis. wiley-vch.denih.govbeilstein-journals.org The chiral sulfinyl group activates the imine for nucleophilic attack and effectively directs the approach of the nucleophile. beilstein-journals.org

For example, the addition of titanium enolates of esters to tert-butanesulfinyl aldimines and ketimines provides β-amino acid derivatives with high yields and high diastereoselectivities. nih.gov Similarly, the addition of lithium enolates to sulfinimines can produce syn-α-substituted-β-amino ketones as the major diastereomer, a preference rationalized by a six-membered chelated chair-like transition state. nih.gov The diastereoselectivity of these additions can often be controlled by the choice of metal and solvent. nih.govnih.gov

The addition of prochiral allyl nucleophiles to chiral α-alkoxy N-sulfonyl imines also demonstrates excellent stereocontrol, where the geometry of the alkene nucleophile is transferred to the newly formed C-C bond. nsf.gov This allows for the selective synthesis of different diastereomers by simply choosing the E or Z isomer of the nucleophile. nsf.gov

Table 2: Diastereoselective Additions to Chiral Imines

| Imine Type | Nucleophile | Product | Diastereoselectivity | Key Factor | Reference |

|---|---|---|---|---|---|

| N-tert-butanesulfinyl imine | Ti(Oi-Pr)₃ ester enolate | N-sulfinyl-β-amino ester | High | Chiral auxiliary | nih.gov |

| N-tert-butanesulfinyl imine | Lithium enolate of 4-heptanone | syn-β-amino ketone (major) | High | Chelated transition state | nih.gov |

| N-tert-butanesulfinyl imine | Benzylboronic acid pinacol (B44631) ester | Homobenzyl amine | Good (consistent with open transition state) | Chiral auxiliary | nih.gov |

| Chiral α-alkoxy N-tosyl imine | (E)- or (Z)-Crotyl BF₃K | 2-alkoxy-3-N-tosyl amine | up to 95% | Alkene geometry of nucleophile | nsf.gov |

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties. The synthesis of α,α-difluoro-β-hydroxy carbonyl compounds presents a unique stereochemical challenge. A process for producing α,α-difluoro-β-hydroxy thiol esters has been developed, which also includes a method for selectively isolating the D-erythro and D-threo isomers with purities of at least 95%. unifiedpatents.com

The stereochemical outcome of aldol-type reactions to form β-hydroxy esters, often described by the erythro/threo ratio, is influenced by the metal enolate and the solvent used. researchgate.net In the synthesis of α-fluoro-β-hydroxy esters, high diastereoselectivities can be achieved. For example, an enantioselective Reformatsky-type reaction of ethyl iodofluoroacetate with certain ketones yielded the major diastereomer with excellent enantioselectivity (93-95% ee). researchgate.netresearchgate.net Another method achieved a threo/erythro ratio of 99/1 through dynamic kinetic resolution over a modified heterogeneous metal catalyst. researchgate.net These results demonstrate that high levels of diastereocontrol are attainable in the synthesis of fluorinated β-hydroxy esters and, by extension, their corresponding thiol ester analogues.

Once a chiral center has been established with the desired stereochemistry, it is crucial to preserve its integrity throughout any subsequent synthetic transformations. This concept, sometimes referred to as "memory of chirality," describes reactions where a nonracemic chiral starting material leads to a nonracemic product, even via an intermediate that might be expected to racemize. nih.gov

Mechanistic Investigations and Computational Studies of 3 Phenylpropanethioate Reactivity

Experimental Mechanistic Elucidation

Experimental techniques have been instrumental in characterizing the reactive species and understanding the kinetics of reactions involving 3-phenylpropanethioate and its derivatives.

Spectroscopic methods are powerful tools for identifying and characterizing the transient species that form during a chemical reaction. In the context of this compound reactivity, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) have been particularly informative.

For instance, in studies of the synthesis of S-alkyl 3-oxo-3-phenylpropanethioates, NMR spectroscopy was used to determine the keto/enol ratio of the products. beilstein-journals.org The 1H NMR and 13C NMR spectra provide distinct signals for the protons and carbons in both tautomeric forms, allowing for their quantification. scielo.br Similarly, during the photochemical dethiocarboxylation of amino acid derivatives, 13C NMR spectroscopy was crucial to monitor the quantitative conversion of the starting thioester to the corresponding thioacid before proceeding with the photochemical step. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of intermediates and products. nih.gov This technique has been used to confirm the structures of various thioester derivatives and their reaction products, lending confidence to proposed mechanistic pathways. scielo.brnih.gov For example, in the synthesis of S-trityl (S)-2-acetamido-3-phenylpropanethioate, ESI-MS was used to confirm the mass of the product, matching the calculated value. nih.gov

Table 1: Spectroscopic Data for Selected this compound Derivatives and Intermediates

| Compound/Intermediate | Spectroscopic Technique | Key Findings | Reference |

| S-trityl (S)-2-acetamido-3-phenylpropanethioate | 1H NMR, 13C NMR, ESI-MS | Confirmed structure and purity of the synthesized thioester. | nih.gov |

| S-ethyl 3-oxo-3-phenylpropanethioate | 1H NMR | Determined the keto/enol ratio of the product. | beilstein-journals.org |

| Fmoc-Phe-SH (Thioacid intermediate) | 13C NMR | Monitored the quantitative conversion from the corresponding thioester. | nih.gov |

| tert-butyl phenethylcarbamate | 1H NMR, 13C NMR, ESI-MS | Characterized the final product of photochemical dethiocarboxylation. | nih.gov |

Trapping Experiments for Radical Intermediates

To confirm the involvement of radical intermediates in certain reactions, trapping experiments are often employed. numberanalytics.comnih.govresearchgate.net These experiments introduce a "radical trap," a molecule that readily reacts with and "traps" the transient radical species, forming a stable adduct that can be detected and characterized.

In the context of the photochemical decarboxylation of thioacid derivatives of amino acids, the radical nature of the reaction was confirmed by adding 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) to the reaction mixture. researchgate.net The addition of TEMPO, a well-known radical scavenger, resulted in no formation of the expected dethiocarboxylated product, strongly suggesting that the reaction proceeds through a radical-mediated pathway. researchgate.net The detection of trapped radical intermediates can also be achieved using mass spectrometry, providing direct evidence for their existence. core.ac.uk

Kinetic studies are essential for determining the rate of a reaction and identifying the rate-limiting step, which is the slowest step in a reaction mechanism. By systematically varying the concentrations of reactants and catalysts and monitoring the reaction progress over time, a rate law can be established.

In the study of the oxidation of tertiary cyclopropanols by phenyliodine(III) dicarboxylates to form mixed anhydrides, which can then be used to acylate thiols to form thioesters, kinetic studies were performed using 1H-NMR spectroscopy. mdpi.com The reactions were carried out under pseudo-first-order conditions, and the rate constants were determined. These studies revealed that the rate of oxidation increases with the electron-withdrawing character of the carboxylate ligands on the iodine(III) reagent, indicating that the electrophilicity of the hypervalent iodine reagent is crucial in the rate-determining step. mdpi.com While this study did not directly involve the hydrolysis of this compound, the principles of using kinetic studies to elucidate reaction mechanisms are broadly applicable.

Proposed Mechanistic Pathways

Based on experimental evidence and computational studies, detailed mechanistic pathways for the reactions of this compound have been proposed.

The hydrolysis of thioesters, like their ester counterparts, can be catalyzed by both acids and bases. orgoreview.comdalalinstitute.com

A proposed mechanism for the acid-catalyzed hydrolysis of S-ethyl 3-oxo-3-phenylpropanethioate from a precursor involves the protonation of the enamine nitrogen, followed by the nucleophilic attack of water. beilstein-journals.org Subsequent proton transfers and elimination of the amine lead to the final product. beilstein-journals.org

In the synthesis of β-keto amides from α-oxo ketene (B1206846) N,S-acetals, a proposed base-catalyzed mechanism involves a Michael addition of the hydroxide (B78521) ion, followed by the elimination of the thiolate. beilstein-journals.org

The photochemical decarboxylation of thioacids derived from amino acids, including those related to this compound, has been proposed to proceed through a radical-mediated pathway. nih.govresearchgate.net The process is initiated by the photochemical activation of the thioacid, which leads to the homolytic cleavage of the C-S bond, generating an acyl radical and a thiyl radical. nih.gov The acyl radical then undergoes rapid decarboxylation to form an alkyl radical and carbon dioxide. youtube.comyoutube.com This alkyl radical can then be trapped or can abstract a hydrogen atom to form the final product. nih.gov The involvement of a photosensitizer, such as Eosin Y, can facilitate the initial energy transfer to the thioacid. nih.govresearchgate.net The radical nature of this mechanism is supported by trapping experiments with TEMPO, which inhibit the reaction. researchgate.net

Mechanistic Insights into Intramolecular Dehydration and Cyclization.

While this compound itself is stable under standard conditions, derivatives of this compound have been shown to undergo intramolecular dehydration and cyclization reactions, providing valuable mechanistic insights. A notable example involves the deprotection of S-2-(tert-butoxycarbonylamino)ethyl 3-phenylpropanethioates. researchgate.net In a study focused on synthesizing these derivatives, researchers observed that the removal of the Boc (tert-butoxycarbonyl) protecting group using trifluoroacetic acid (TFA) led to two distinct products. researchgate.net

Alongside the expected deprotected amine, a significant amount of a cyclized product, a 2-substituted thiazoline (B8809763), was also formed. researchgate.net This observation indicates a reaction pathway involving an initial deprotection to yield a primary amine intermediate. This intermediate then undergoes a spontaneous intramolecular nucleophilic attack by the amine nitrogen onto the carbonyl carbon of the thioester. This is followed by the elimination of a water molecule (dehydration), resulting in the formation of the stable five-membered thiazoline ring. researchgate.net The reaction is driven by the formation of the thermodynamically stable heterocyclic ring system. This process highlights a key reactive pathway for suitably substituted this compound derivatives, where the thioester group participates in intramolecular cyclization reactions. researchgate.net

Computational Chemistry and Theoretical Modeling

Computational and theoretical modeling serve as powerful tools for understanding the intrinsic properties and reactivity of molecules like this compound. These methods allow for the detailed examination of electronic structures, conformational landscapes, and potential reaction pathways at a molecular level. nih.govcyberleninka.ru

Advanced Applications of 3 Phenylpropanethioate in Synthetic Organic Chemistry

Intermediates in the Synthesis of Pharmaceutical and Bioactive Molecules

Application in Stereoselective Peptide Synthesis via α-Fluorinated β-Amino Thioesters

The synthesis of α-fluorinated β-amino thioesters is an area of interest in peptide chemistry. However, existing literature does not indicate that 3-Phenylpropanethioate is used as a starting material or intermediate in these specific synthetic routes. nih.govmdpi.com Research in this area focuses on other precursors and methodologies to achieve the desired fluorinated thioester products for subsequent use in peptide synthesis. nih.gov

Contributions to Green Chemistry and Sustainable Synthesis

There is no specific information available in the searched literature that connects this compound to notable contributions in green chemistry or sustainable synthesis. nih.govresearchgate.netresearchgate.net While green chemistry principles are broadly applied to organic synthesis, including the use of sustainable solvents, biocatalysis, and waste reduction, there are no documented examples that highlight this compound as a key component or product of such a process. mt.comfrontiersin.org

Development of Aqueous and Environmentally Benign Reaction Media

The principles of green chemistry are increasingly guiding the development of synthetic methodologies, with a strong emphasis on replacing volatile and hazardous organic solvents with environmentally benign alternatives like water. rsc.org The synthesis of thioesters, including this compound, has traditionally relied on organic solvents. However, recent research has demonstrated the feasibility and efficiency of conducting such syntheses in aqueous media, marking a significant step towards greener chemical processes.

One effective method involves the direct reaction of tertiary thioamides with alkyl halides in water. This reaction is often facilitated by catalytic amounts of sodium iodide (NaI), a phase-transfer catalyst such as hexadecyltrimethylammonium bromide (HTAB), and an organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgrsc.org In this system, thioamides undergo S-alkylation followed by hydrolysis to yield the corresponding thioesters in very good to excellent yields. rsc.org The use of water as the solvent is not only environmentally advantageous but can also promote reactivity and simplify product isolation. rsc.org

Another green approach is the reaction between a thioacid and an α-haloketone in water, which proceeds smoothly under mild conditions to afford thioester derivatives in high yields. researchgate.net The synthesis of thioesters can also be achieved through the condensation of thiols and carboxylic acids. While this typically requires dehydrating agents, efforts are being made to develop water-tolerant catalytic systems. wikipedia.orgresearchgate.net For instance, the esterification of 3-phenylpropanoic acid has been studied with various water-tolerant acid catalysts, a principle that can be extended to thioesterification. researchgate.net Furthermore, solvent-free reaction systems represent a particularly green alternative, where reagents are heated together directly, often resulting in nearly quantitative yields and simplified purification, a methodology that holds promise for thioester synthesis. mdpi.com

The table below summarizes a general procedure for the synthesis of thioesters in an aqueous medium, a method applicable to the synthesis of this compound from appropriate precursors.

| Parameter | Condition | Reference |

| Reactants | Thioamide, Alkyl Halide | rsc.org |

| Solvent | Water | rsc.orgrsc.org |

| Catalysts | NaI, DABCO, HTAB | rsc.orgrsc.org |

| Temperature | 95 °C | rsc.org |

| Reaction Time | ~50 minutes | rsc.org |

| Yield | Good to Excellent (80-96%) | rsc.org |

This interactive table summarizes a representative environmentally benign procedure for thioester synthesis.

Adaptation of this compound Reactions for Continuous-Flow Processes

Continuous-flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, scalability, and process control. rsc.orgpurdue.edu The adaptation of thioester synthesis, including that of this compound, to continuous-flow processes is an area of active development, promising more efficient and safer production methods. organic-chemistry.orgmdpi.com

Flow chemistry enables reactions that are often difficult or hazardous to scale up in batch mode. acs.org The synthesis of thioesters can be effectively performed in flow reactors, which allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. rsc.org For example, a continuous-flow method has been reported for the rapid, gram-scale synthesis of thioesters. organic-chemistry.org

A particularly innovative approach combines biocatalysis with flow chemistry for a green and efficient synthesis of thioesters. In one such system, a lipase (B570770) from Thermomyces lanuginosus (Lipozyme TL IM) is immobilized in a packed-bed reactor. mdpi.com A solution of a thiol (e.g., a substituted benzyl (B1604629) mercaptan) and a vinyl ester in a solvent like DMSO is then continuously passed through the reactor. This method allows for the synthesis of a variety of thioesters in excellent yields with significantly reduced reaction times compared to batch processes. mdpi.com The mild reaction conditions (e.g., 50 °C) and the reusability of the enzyme catalyst further enhance the environmental credentials of this approach. mdpi.com

The table below presents data from the enzymatic continuous-flow synthesis of various thioesters, illustrating the efficiency and broad applicability of the method, which could be adapted for this compound.

| Thiol Substrate | Vinyl Ester Substrate | Residence Time (min) | Conversion (%) | Reference |

| Benzyl mercaptan | Vinyl laurate | 30 | 88 | mdpi.com |

| 4-Methylbenzyl mercaptan | Vinyl laurate | 30 | 96 | mdpi.com |

| 4-Chlorobenzyl mercaptan | Vinyl laurate | 30 | 94 | mdpi.com |

| 4-Methoxybenzyl mercaptan | Vinyl laurate | 30 | 92 | mdpi.com |

| Thiophenol | Vinyl laurate | 30 | 82 | mdpi.com |

| Benzyl mercaptan | Vinyl acetate (B1210297) | 30 | 91 | mdpi.com |

| Benzyl mercaptan | Vinyl caprylate | 30 | 89 | mdpi.com |

This interactive table showcases the results of a lipase-catalyzed continuous-flow synthesis of various thioesters, demonstrating the potential for adapting such methods for this compound production. mdpi.com

The development of telescoped continuous-flow protocols, where multiple reaction steps are integrated sequentially without isolation of intermediates, further improves efficiency. acs.org Such a process for this compound could involve the in-flow activation of 3-phenylpropanoic acid followed by reaction with thiophenol in a subsequent reactor coil, leading to a streamlined and automated synthesis. acs.org

Future Research Directions and Emerging Trends in 3 Phenylpropanethioate Chemistry

Development of Novel and More Efficient Synthetic Routes

While classic methods for thioester synthesis, such as the reaction of thiols with acyl chlorides or carboxylic acids with activating agents, are effective, future research will likely target more sustainable and atom-economical approaches to 3-phenylpropanethioate. The development of novel synthetic routes is a cornerstone of advancing its utility. Key areas of investigation will include:

Direct C-H Thiolation: Research into the direct catalytic C-H functionalization of propionylbenzene precursors with a suitable sulfur source would represent a significant leap forward. This would bypass the need for pre-functionalized starting materials, thereby shortening the synthetic sequence and reducing waste.

Flow Chemistry Approaches: The use of continuous flow reactors for the synthesis of this compound could offer improved reaction control, enhanced safety, and easier scalability. This methodology allows for precise manipulation of reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities.

Biocatalytic Synthesis: The application of enzymes, such as engineered lipases or acyl-CoA synthetases, for the synthesis of this compound from renewable starting materials is a promising green chemistry approach. Biocatalysis could provide high selectivity under mild reaction conditions.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Direct C-H Thiolation | Atom economy, reduced steps | Development of selective catalysts |

| Flow Chemistry | Scalability, safety, control | Reactor design and optimization |

| Biocatalysis | Sustainability, selectivity | Enzyme discovery and engineering |

Exploration of Unprecedented Reactivity and Catalytic Systems

The thioester functionality in this compound is a versatile handle for a variety of chemical transformations. Future research will likely focus on uncovering novel reactivity patterns through the development of innovative catalytic systems.

Decarbonylative Coupling Reactions: A significant area of exploration will be the use of transition-metal catalysts to induce the decarbonylative coupling of this compound with a range of coupling partners. This would provide a novel route to access 2-phenylethyl derivatives.

Thioester as a Traceless Activating Group: Investigating the use of the thioester group as a temporary activating group that can be removed after facilitating a key bond-forming event is another promising direction. This "traceless" approach is highly desirable in complex molecule synthesis.

Photoredox Catalysis: The application of visible-light photoredox catalysis could unlock new reaction pathways for this compound, such as radical-based additions and couplings, under mild and environmentally friendly conditions.

Integration into Automated Synthesis Platforms

The incorporation of this compound and its derivatives into automated synthesis platforms is a key step towards accelerating the discovery of new molecules and materials. These platforms, which combine robotics, software, and analytical tools, enable the rapid and systematic exploration of chemical space.

The development of standardized protocols for the synthesis and purification of this compound derivatives on automated platforms will be crucial. This will allow for the high-throughput generation of compound libraries for screening in areas such as materials science and drug discovery.

Design of Highly Selective Catalysts for Asymmetric Transformations

Introducing chirality into molecules containing the this compound scaffold is a significant challenge and a major area for future research. The development of highly selective catalysts for asymmetric transformations will be paramount.

Asymmetric α-Functionalization: The design of chiral catalysts, for instance, based on transition metals with chiral ligands, for the enantioselective functionalization of the carbon atom alpha to the thioester group would provide access to a wide range of valuable chiral building blocks.

Kinetic Resolution: The development of enzymatic or chemo-catalytic methods for the kinetic resolution of racemic mixtures of substituted this compound derivatives would be another important avenue of research.

| Asymmetric Approach | Target Transformation | Potential Catalyst Type |

| α-Functionalization | Enantioselective alkylation, amination, etc. | Chiral transition-metal complexes |

| Kinetic Resolution | Separation of enantiomers | Engineered enzymes, chiral catalysts |

Application in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a complex product, are highly efficient synthetic tools. The integration of this compound into novel MCRs would significantly enhance its synthetic utility.

Future research will likely focus on designing new MCRs where this compound acts as a key building block. For example, a reaction involving an amine, an aldehyde, and this compound could potentially lead to the rapid assembly of complex amide or heterocyclic structures. The development of such reactions would provide a powerful and efficient means of generating molecular diversity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-Phenylpropanethioate, and how can researchers optimize yield and purity?

- Methodological Answer : Use nucleophilic substitution reactions between phenylpropanol derivatives and thiol-containing reagents under inert atmospheres (e.g., nitrogen). Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., hexane/ethyl acetate gradients). Purify via column chromatography, and validate purity using HPLC (≥95% purity threshold) .

- Data Contradiction Analysis : Conflicting yields may arise from solvent polarity or temperature variations. Replicate conditions from primary literature and cross-validate with spectroscopic data (e.g., ¹H NMR, FT-IR) to resolve inconsistencies .

Q. How can researchers characterize the structural and functional properties of this compound?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR for backbone structure confirmation; FT-IR for thioester (C=S) bond identification (~1200 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺).

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in catalytic systems, and how can kinetic parameters be quantified?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction intermediates under varying pH (4–10) and temperature (25–60°C).

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to map transition states and validate experimental activation energies .

Q. How does the stability of this compound vary under oxidative or hydrolytic conditions, and what degradation products form?

- Methodological Answer :

- Hydrolytic Stability : Incubate in buffered solutions (pH 3, 7, 10) at 37°C; analyze aliquots via LC-MS to detect hydrolysis products (e.g., phenylpropanoic acid).

- Oxidative Stress Testing : Expose to H₂O₂ or radical initiators (e.g., AIBN); track degradation via GC-MS .

- Data Table :

| Condition | Degradation Rate (k, h⁻¹) | Major Products |

|---|---|---|

| pH 3 | 0.05 ± 0.01 | Thiol derivatives |

| pH 10 | 0.12 ± 0.03 | Carboxylic acid |

| 5 mM H₂O₂ | 0.20 ± 0.05 | Sulfoxide |

| Source: Simulated data based on analogous thioesters |

Q. What strategies can resolve discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Use PRISMA guidelines to systematically review literature, focusing on assay conditions (e.g., cell lines, incubation times).

- Dose-Response Replication : Reproduce assays with standardized protocols (e.g., MTT viability tests) and include positive/negative controls .

Methodological Frameworks for Research Design

Q. How can the PICOT framework structure studies on this compound’s biological interactions?

- Population : Specific cell lines (e.g., HepG2 for hepatotoxicity).

- Intervention : Dose ranges (1–100 µM) and exposure durations.

- Comparison : Negative controls (vehicle-only) and positive controls (known toxicants).

- Outcome : Quantified IC₅₀ values or apoptotic markers.

- Time : Acute (24–48 hr) vs. chronic (7-day) exposure .

Q. What ethical and safety protocols are critical when handling this compound in laboratory settings?

- Safety Measures :

- PPE: Nitrile gloves, lab coats, and fume hoods for synthesis/handling.

- Waste Disposal: Segregate thioester waste for incineration to prevent environmental release .

Data Validation and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing and testing this compound?

- Stepwise Protocol :

Publish detailed synthetic procedures (solvents, catalysts, reaction times).

Share raw spectral data (NMR, MS) in supplementary materials.

Use open-source platforms (e.g., Zenodo) for dataset archiving .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.